molecular formula C11H16N2 B1336485 (2-Pyrrolidin-1-ylphenyl)methylamine CAS No. 72752-53-5

(2-Pyrrolidin-1-ylphenyl)methylamine

Cat. No.: B1336485
CAS No.: 72752-53-5
M. Wt: 176.26 g/mol
InChI Key: PLXNYYYHSZRVJH-UHFFFAOYSA-N
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Description

(2-Pyrrolidin-1-ylphenyl)methylamine is a chemical compound with the molecular formula C11H16N2. It belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

One classical method for the preparation of five-membered heterocycles like (2-Pyrrolidin-1-ylphenyl)methylamine is the 1,3-dipolar cycloaddition. This involves a 1,3-dipole, such as a nitrone, azide, or azomethine ylide, reacting with a dipolarophile, typically an olefin. The reaction conditions are crucial for determining the regio- and stereoselectivity of the product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis techniques that ensure high yield and purity. These methods may include catalytic processes and optimized reaction conditions to facilitate the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

(2-Pyrrolidin-1-ylphenyl)methylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

(2-Pyrrolidin-1-ylphenyl)methylamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic properties, such as its role in drug discovery and development.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-Pyrrolidin-1-ylphenyl)methylamine include other pyrrolidine derivatives, such as:

  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

What sets this compound apart from these similar compounds is its specific structure, which allows for unique interactions with biological targets and distinct chemical reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

(2-pyrrolidin-1-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-9-10-5-1-2-6-11(10)13-7-3-4-8-13/h1-2,5-6H,3-4,7-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXNYYYHSZRVJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426113
Record name (2-Pyrrolidin-1-ylphenyl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72752-53-5
Record name 2-(1-Pyrrolidinyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72752-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Pyrrolidin-1-ylphenyl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Pyrrolidin-1-ylphenyl)methanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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